molecular formula C9H5ClN2O3 B8448525 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonyl chloride

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonyl chloride

Cat. No. B8448525
M. Wt: 224.60 g/mol
InChI Key: VRHNBSQGGHVYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonyl chloride is a useful research compound. Its molecular formula is C9H5ClN2O3 and its molecular weight is 224.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

2,3-dioxo-1,4-dihydroquinoxaline-6-carbonyl chloride

InChI

InChI=1S/C9H5ClN2O3/c10-7(13)4-1-2-5-6(3-4)12-9(15)8(14)11-5/h1-3H,(H,11,14)(H,12,15)

InChI Key

VRHNBSQGGHVYGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)NC(=O)C(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (0.300 g, 1.455 mmol) in DCM (3 mL) was added oxalyl chloride (0.387 mL, 4.37 mmol) and a drop of DMF (anhydrous). The resulting mixture was then stirred at room temperature for 2 h, then the mixture was concentrated in vacuo to give 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonyl chloride. A solution of (S)-4-(3-fluoro-4-(trifluoromethoxy)phenyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine hydrochloride (50 mg, 0.137 mmol) in DCM (1 mL) at 0° C. was added 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carbonyl chloride (326 mg, 1.453 mmol), and DIEA (0.072 mL, 0.411 mmol). The resulting mixture was stirred at 0° C. for 30 min and then at room temperature for overnight. The reaction was diluted with H2O (5 mL) and EtOAc (7 mL). The mixture was then stirred at room temperature for 30 min. The mixture was then filtered and the organic layer was dried over MgSO4, and concentrated in vacuo. The residue was dissolved in DMSO (2 mL) and solution was purified by preparative HPLC (0-100% MeCN 0.1% TFA/H2O 0.1% TFA) to give the title compound as a white solid. MS (ESI, positive ion) m/z: 517.0 (MH+). 1H NMR (400 MHz, d4-MeOH) δ: 8.27 (dd, J=4.8, 1.3 Hz, 1H), 7.60-7.69 (m, 3H), 7.51-7.58 (m, 1H), 7.42-7.48 (m, 2H), 7.24 (d, J=8.4 Hz, 2H), 4.45-4.59 (m, 1H), 4.16-4.35 (m, 1H), 3.07-3.27 (m, 1H), 2.84-3.05 (m, 1H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.387 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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